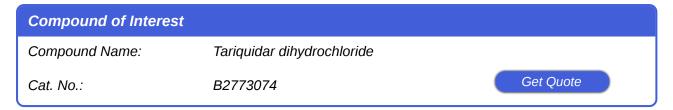


Tariquidar Dihydrochloride: A Technical Guide on a Potent P-glycoprotein Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Tariquidar dihydrochloride, also known by its development code XR9576, is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[1][2] This guide provides a comprehensive overview of the fundamental properties, chemical structure, mechanism of action, and key experimental protocols associated with **Tariquidar dihydrochloride**.

Core Properties and Chemical Structure

Tariquidar is an anthranilic acid derivative characterized by its high potency and specificity for P-gp.[1][3][4] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical and Pharmacological Properties of Tariguidar Dihydrochloride



Property	Value	References
IUPAC Name	N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amin o]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride	[5][6]
Synonyms	XR9576 dihydrochloride	[7][8]
CAS Number	1992047-62-7	[5][7][9]
Chemical Formula	C38H38N4O6·2HCI	[5][7]
Molecular Weight	719.66 g/mol	[5][7][9]
Solubility	Soluble in DMSO (>10 mM); Insoluble in water and ethanol.	[5][10][11][12]
P-gp Binding Affinity (Kd)	5.1 nM	[8][10]
P-gp ATPase Activity (IC50)	43 ± 9 nM	[8][10]
P-gp Transport (EC50)	487 ± 50 nM (for [3H]- Vinblastine accumulation)	[8][10]
Purity	≥98% (by HPLC)	[5]

The chemical structure of Tariquidar features a complex aromatic system that facilitates its high-affinity binding to the transmembrane domains of P-glycoprotein.[13]

Mechanism of Action: Reversing Multidrug Resistance

Tariquidar functions as a potent and specific inhibitor of P-glycoprotein.[2][8] Its primary mechanism involves non-competitive inhibition, meaning it does not compete with cytotoxic drugs for the same binding site.[1][2][10] Instead, Tariquidar binds with high affinity to P-gp and locks the transporter in a conformation that prevents it from effluxing substrates.[13][14]

Foundational & Exploratory



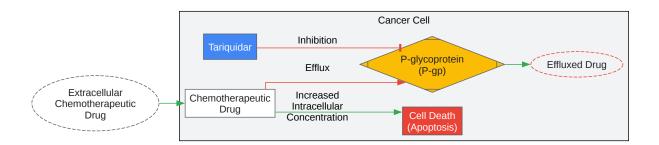


Key aspects of its mechanism include:

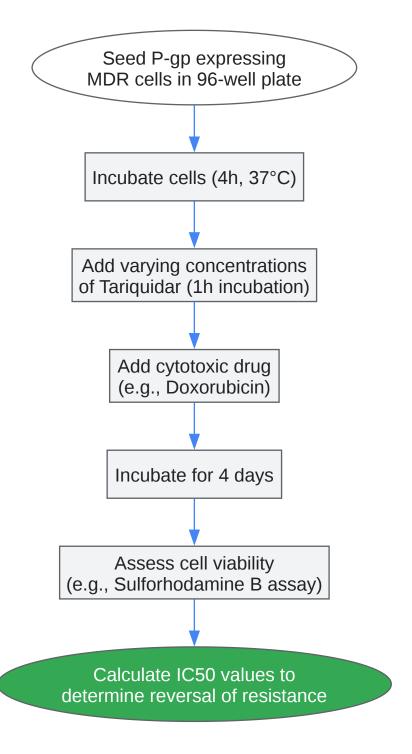
- High-Affinity Binding: Tariquidar binds to P-gp with a dissociation constant (Kd) of 5.1 nM.[8]
 [10]
- Inhibition of Conformational Change: It inhibits the P-gp catalytic cycle by blocking the transition from a closed to an open conformation, which is necessary for drug transport.[13] [14]
- ATPase Activity Modulation: While it inhibits drug efflux, Tariquidar can stimulate the basal ATPase activity of P-gp, suggesting it interferes with the coupling of ATP hydrolysis to transport.[2][10][13]
- Dual Role with BCRP: At low nanomolar concentrations, Tariquidar can act as a substrate for another ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[5][7]
 However, at concentrations greater than 100 nM, it acts as an inhibitor of BCRP as well.[5][7]

By inhibiting P-gp, Tariquidar effectively restores the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to the cytotoxic effects of the drugs.[1][5]









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